

# An In-depth Technical Guide to the Physical Properties of Benzyl Alcohol-OD

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## Compound of Interest

Compound Name: Benzyl alcohol-OD

Cat. No.: B15570300

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## Introduction

Benzyl alcohol ( $\text{C}_6\text{H}_5\text{CH}_2\text{OH}$ ) is a widely utilized aromatic alcohol in the pharmaceutical and chemical industries, valued for its properties as a solvent, preservative, and synthetic precursor. Isotopic labeling, particularly the substitution of hydrogen with deuterium, offers a powerful tool for elucidating reaction mechanisms, altering metabolic pathways, and serving as an internal standard in analytical studies. This technical guide focuses on the physical properties of O-deuterated benzyl alcohol (**Benzyl alcohol-OD**,  $\text{C}_6\text{H}_5\text{CH}_2\text{OD}$ ), a specific isotopologue where the hydrogen atom of the hydroxyl group is replaced by a deuterium atom.

While extensive data exists for unlabeled benzyl alcohol, specific experimental values for many physical properties of **Benzyl alcohol-OD** are not readily available in the literature. This guide provides a comprehensive summary of the known physical properties of benzyl alcohol and its deuterated analogues, outlines detailed experimental protocols for their determination, and presents key reaction pathways involving the hydroxyl group to provide a foundational understanding for researchers in the field.

## Data Presentation: Physical Properties

The following tables summarize the key physical properties of benzyl alcohol and its deuterated isotopologues. It is important to note that due to a lack of extensive experimental studies on **Benzyl alcohol-OD**, some of its properties are not available. The effect of deuteration on the

hydroxyl group is expected to have a minor impact on bulk physical properties such as melting point, boiling point, and density compared to deuteration of the phenyl ring or the benzylic position.

Table 1: General Physical Properties

Property	Benzyl Alcohol (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OH)	Benzyl alcohol- $\alpha,\alpha$ -d <sub>2</sub> (C <sub>6</sub> H <sub>5</sub> CD <sub>2</sub> OH)	Benzyl alcohol-d <sub>7</sub> (C <sub>6</sub> D <sub>5</sub> CD <sub>2</sub> OH)	Benzyl alcohol-OD (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OD)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O[1]	C <sub>7</sub> H <sub>6</sub> D <sub>2</sub> O	C <sub>7</sub> HD <sub>7</sub> O[2]	C <sub>7</sub> H <sub>7</sub> DO
Molecular Weight	108.14 g/mol [3]	110.15 g/mol	115.18 g/mol [2]	109.15 g/mol
Appearance	Colorless liquid[1]	-	-	Expected to be a colorless liquid
Odor	Faintly aromatic, pleasant[1]	-	-	Expected to be faintly aromatic

Table 2: Thermal and Density Properties

Property	Benzyl Alcohol (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OH)	Benzyl alcohol- $\alpha,\alpha$ -d <sub>2</sub> (C <sub>6</sub> H <sub>5</sub> CD <sub>2</sub> OH)	Benzyl alcohol-d <sub>7</sub> (C <sub>6</sub> D <sub>5</sub> CD <sub>2</sub> OH)	Benzyl alcohol-OD (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OD)
Melting Point	-15.2 °C[3]	-16 to -13 °C	-	Expected to be very similar to Benzyl Alcohol
Boiling Point	205.3 °C[3]	203-205 °C	-	Expected to be slightly higher than Benzyl Alcohol
Density (g/mL)	1.044 at 20 °C[4]	1.065 at 25 °C	-	Expected to be slightly higher than Benzyl Alcohol

Table 3: Optical and Other Properties

Property	Benzyl Alcohol (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OH)	Benzyl alcohol- $\alpha,\alpha$ -d <sub>2</sub> (C <sub>6</sub> H <sub>5</sub> CD <sub>2</sub> OH)	Benzyl alcohol-d <sub>7</sub> (C <sub>6</sub> D <sub>5</sub> CD <sub>2</sub> OH)	Benzyl alcohol-OD (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OD)
Refractive Index (n <sup>20</sup> /D)	1.5396[3]	1.5388	-	Expected to be very similar to Benzyl Alcohol
Vapor Pressure	0.13 kPa at 20 °C	-	-	-
Solubility in Water	4.29 g/100 mL at 20 °C[3]	-	-	Expected to be very similar to Benzyl Alcohol
pKa	15.40	-	-	Expected to be slightly higher than Benzyl Alcohol

Table 4: Spectroscopic Data

Property	Benzyl Alcohol (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OH)	Benzyl alcohol-OD (C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> OD)
IR O-H Stretch (cm <sup>-1</sup> )	~3400 (broad, H-bonded)[5]	Expected around 2500 (broad, D-bonded)
<sup>1</sup> H NMR (δ, ppm)	Phenyl: ~7.3, CH <sub>2</sub> : ~4.6, OH: variable	Phenyl: ~7.3, CH <sub>2</sub> : ~4.6, OH: absent
<sup>13</sup> C NMR (δ, ppm)	C <sub>6</sub> H <sub>5</sub> : ~127-141, CH <sub>2</sub> : ~65	Expected to be very similar to Benzyl Alcohol

## Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of **Benzyl alcohol-OD**. These protocols are based on standard laboratory practices for organic liquids.

## Synthesis of Benzyl alcohol-OD

Principle: **Benzyl alcohol-OD** can be readily synthesized by exchanging the labile hydroxyl proton of benzyl alcohol with deuterium from a deuterium source, typically deuterium oxide (D<sub>2</sub>O).

Procedure:

- To 10 g of anhydrous benzyl alcohol in a round-bottom flask, add 5 mL of deuterium oxide (D<sub>2</sub>O, 99.8 atom % D).
- Stir the mixture at room temperature for 1 hour.
- Separate the organic layer using a separatory funnel.
- To ensure complete deuteration, repeat the addition of fresh D<sub>2</sub>O (5 mL) to the organic layer and stir for another hour.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Filter the drying agent to obtain pure **Benzyl alcohol-OD**.
- Confirm the deuteration by IR spectroscopy (disappearance of the O-H stretch and appearance of the O-D stretch) and  $^1\text{H}$  NMR spectroscopy (disappearance of the OH proton signal).

## Determination of Boiling Point (Micro-method)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This micro-method is suitable for small sample volumes.

Procedure:

- Place a few drops of **Benzyl alcohol-OD** into a small test tube (Durham tube).
- Invert a sealed-end capillary tube and place it into the liquid in the test tube.
- Attach the test tube to a thermometer using a rubber band.
- Suspend the assembly in a heating bath (e.g., silicone oil) ensuring the sample is below the oil level.
- Heat the bath slowly and observe the capillary tube.
- A stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.
- When a continuous stream of bubbles is observed, stop heating and allow the bath to cool slowly.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.<sup>[6]</sup>

## Determination of Density

Principle: Density is the mass per unit volume of a substance. It can be determined by accurately measuring the mass of a known volume of the liquid.

#### Procedure:

- Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume (e.g., 5 mL) on an analytical balance.
- Fill the pycnometer with **Benzyl alcohol-OD**, ensuring there are no air bubbles.
- Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.
- Weigh the filled pycnometer.
- The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
- Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.
- Perform the measurement at a controlled temperature, as density is temperature-dependent.

## Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.<sup>[7]</sup>

#### Procedure:

- Use a calibrated Abbe refractometer.
- Ensure the prism surfaces are clean and dry.
- Place a few drops of **Benzyl alcohol-OD** onto the lower prism.
- Close the prisms and allow the sample to spread into a thin film.
- Turn on the light source and look through the eyepiece.
- Adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

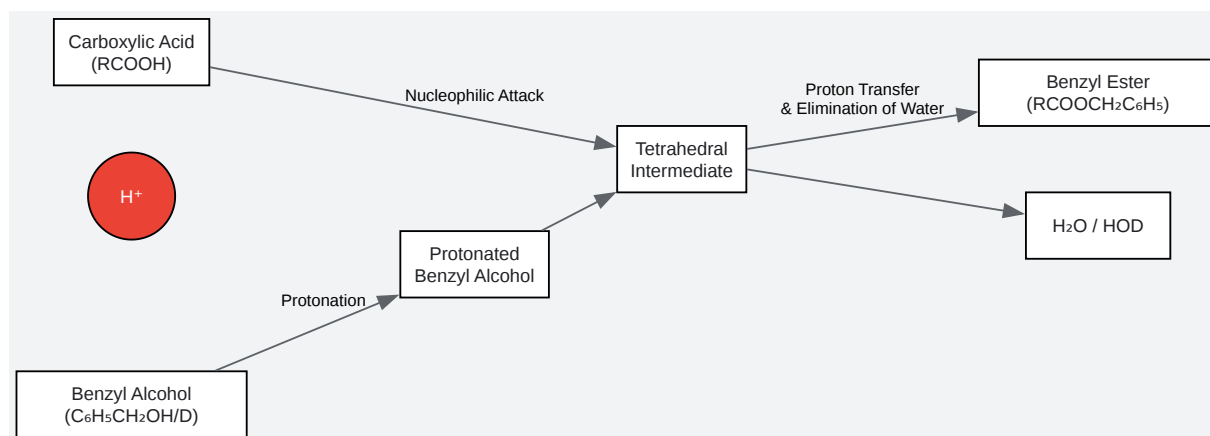
- If color fringes are observed, adjust the compensator dial to eliminate them.
- Read the refractive index value from the scale.
- Record the temperature at which the measurement was made, as the refractive index is temperature-dependent.[8]

## Signaling Pathways and Experimental Workflows

The hydroxyl group of benzyl alcohol is central to its reactivity. Deuteration of this group can have a significant kinetic isotope effect on reactions where the O-H bond is cleaved. Below are visualizations of two important reactions involving benzyl alcohol.

### Esterification of Benzyl Alcohol

The reaction of benzyl alcohol with a carboxylic acid to form an ester is a fundamental transformation in organic synthesis. The mechanism involves the protonation of the hydroxyl group, making it a good leaving group.

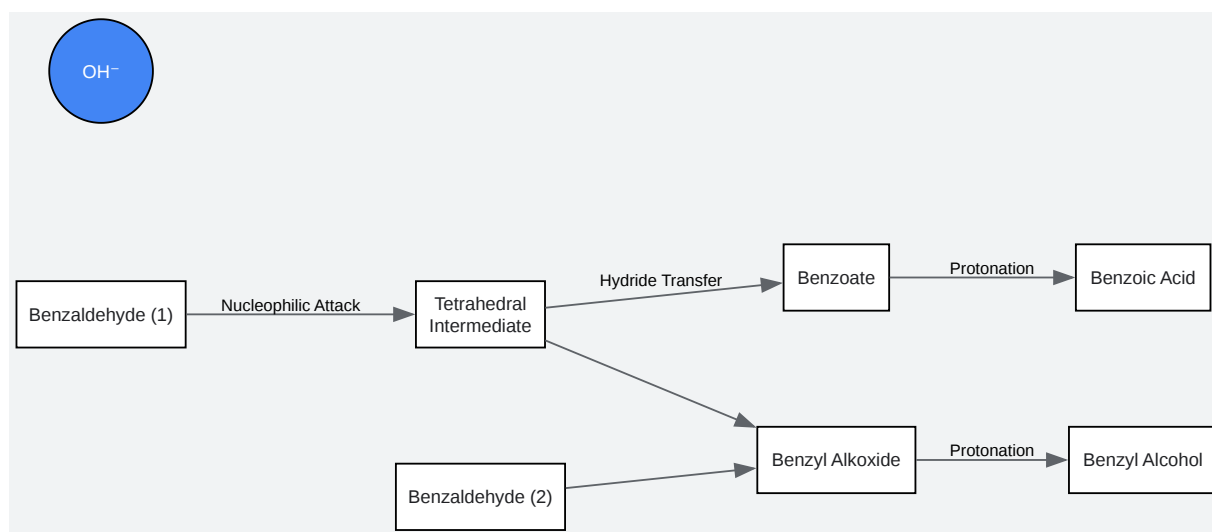


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Caption: Mechanism of acid-catalyzed esterification of benzyl alcohol.

### Cannizzaro Reaction of Benzaldehyde

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid. [9][10][11] In the synthesis of benzyl alcohol from benzaldehyde, this reaction is of key importance.



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Caption: Mechanism of the Cannizzaro reaction for the synthesis of benzyl alcohol.

## Conclusion

This technical guide provides a consolidated resource on the physical properties of **Benzyl alcohol-OD** for professionals in research and drug development. While a data gap exists for specific experimental values of the O-deuterated species, this document furnishes the available data for related compounds, detailed experimental protocols for property determination, and relevant reaction mechanisms. The provided information serves as a valuable starting point for further investigation and application of **Benzyl alcohol-OD** in various scientific endeavors. Future experimental work is encouraged to fill the existing data gaps and provide a more complete physicochemical profile of this important isotopologue.



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